9-Methyl-10-vinylanthracene
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Overview
Description
9-Methyl-10-vinylanthracene is an organic compound with the molecular formula C17H14. It is a derivative of anthracene, characterized by the presence of a methyl group at the 9th position and a vinyl group at the 10th position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-10-vinylanthracene typically involves the palladium-catalyzed Heck reactionThe reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like triethylamine, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Heck reactions. The scalability of this method makes it suitable for industrial applications, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-10-vinylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 9-Methyl-10-ethylanthracene.
Substitution: Various substituted anthracenes depending on the reagents used.
Scientific Research Applications
9-Methyl-10-vinylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in fluorescence imaging due to its strong photophysical properties.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 9-Methyl-10-vinylanthracene is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes intersystem crossing to a triplet state, which can then participate in various photochemical reactions. This property is exploited in applications such as fluorescence imaging and photodynamic therapy .
Comparison with Similar Compounds
9-Methylanthracene: Lacks the vinyl group, resulting in different photophysical properties.
10-Vinylanthracene: Lacks the methyl group, affecting its chemical reactivity.
9,10-Dimethylanthracene: Contains two methyl groups, altering its fluorescence quantum yield.
Uniqueness: 9-Methyl-10-vinylanthracene is unique due to the presence of both a methyl and a vinyl group, which significantly influences its photophysical properties and chemical reactivity. This dual substitution makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity profiles .
Properties
CAS No. |
52830-46-3 |
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Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9-ethenyl-10-methylanthracene |
InChI |
InChI=1S/C17H14/c1-3-13-16-10-6-4-8-14(16)12(2)15-9-5-7-11-17(13)15/h3-11H,1H2,2H3 |
InChI Key |
DRRJFUPMBLRKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=C |
Origin of Product |
United States |
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